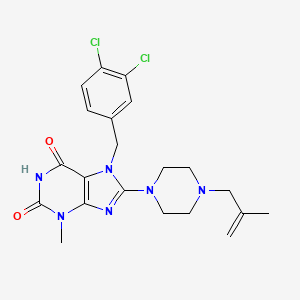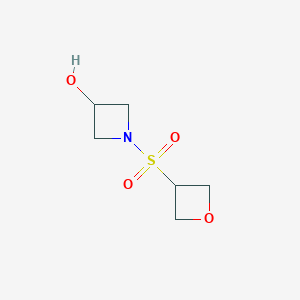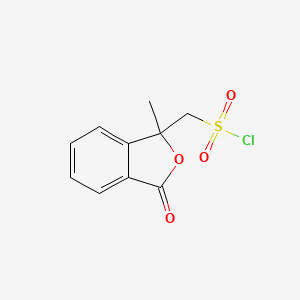![molecular formula C10H14O3 B2894288 Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate CAS No. 2248371-11-9](/img/structure/B2894288.png)
Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate, also known as MOTN, is a synthetic compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Functionalization Research has shown that derivatives of Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate and similar structures are synthesized through multi-step processes involving ring opening, epoxidation, and cis-hydroxylation. These processes yield homoconduritol F derivatives, demonstrating the compound's versatility as a precursor in organic synthesis (Kaya et al., 2016). Another study focused on the total synthesis of racemic and optically active coronafacic acids, employing stereoselective alkylation and subsequent reductions (Ohira, 1984).
Structural Studies and Conformational Analysis Structural and conformational analyses of related compounds have been conducted using techniques such as NMR spectroscopy. These studies provide detailed insights into the molecule's conformational behavior, aiding in the understanding of its reactivity and potential applications in synthesis (Arias-Pérez et al., 1995).
Derivative Formation and Application The synthesis of homoaminoconduritol derivatives from this compound showcases its utility in generating biologically relevant molecules. These derivatives have potential applications in studying conformation-activity relationships of biologically active peptides, highlighting the compound's significance in medicinal chemistry (Cluzeau & Lubell, 2004).
Chemical Transformations and Reactions Studies have also explored the chemical transformations and reactions involving this compound derivatives. These include rearrangements, ether cleavage, and cycloaddition reactions, further demonstrating the compound's versatility and potential in synthetic organic chemistry (Bhatt, 1978).
properties
IUPAC Name |
methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)10-7-5-3-2-4-6(7)8(10)13-10/h6-8H,2-5H2,1H3/t6-,7+,8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRLYRKNMICSQ-PYHGXSLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CCCCC3C1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12[C@@H]3CCCC[C@@H]3[C@@H]1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2894206.png)
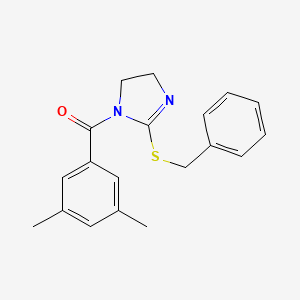
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)

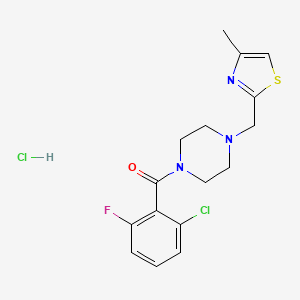
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2894219.png)

